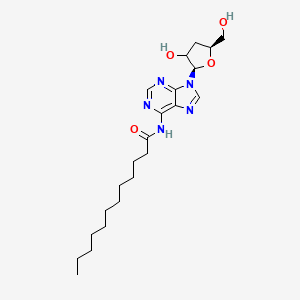
(S)-Norfluoxetine-d5(Phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Norfluoxetine-d5(Phenyl-d5) is a deuterated analog of (S)-Norfluoxetine, a metabolite of the widely known antidepressant fluoxetine. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of fluoxetine, providing insights into its behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5(Phenyl-d5) involves the incorporation of deuterium atoms into the phenyl ring and the norfluoxetine structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium in the phenyl ring.
Reductive Amination: Combining deuterated benzaldehyde with a suitable amine under reductive conditions to form the deuterated phenyl ring.
Deuterated Precursors: Using deuterated precursors in the synthesis of norfluoxetine to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5(Phenyl-d5) typically involves large-scale synthesis using deuterated reagents and catalysts to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: Employing deuterium gas and a suitable catalyst to introduce deuterium into the compound.
Isotope Exchange: Using deuterated solvents and reagents to facilitate the exchange of hydrogen with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Norfluoxetine-d5(Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of ketones, alcohols, amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Norfluoxetine-d5(Phenyl-d5) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fluoxetine in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fluoxetine.
Drug Development: Assists in the development of new antidepressants by providing insights into the behavior of fluoxetine and its analogs.
Isotope Labeling Studies: Used in isotope labeling studies to trace the movement and transformation of fluoxetine in biological systems.
Wirkmechanismus
The mechanism of action of (S)-Norfluoxetine-d5(Phenyl-d5) involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Norfluoxetine: The non-deuterated analog of (S)-Norfluoxetine-d5(Phenyl-d5).
Fluoxetine: The parent compound from which (S)-Norfluoxetine is derived.
Deuterated Fluoxetine: Fluoxetine labeled with deuterium at various positions.
Uniqueness
(S)-Norfluoxetine-d5(Phenyl-d5) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems without significantly altering its pharmacological properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Norfluoxetine-d5(Phenyl-d5) can be achieved through the modification of the synthesis pathway for Norfluoxetine. The chiral center of Norfluoxetine needs to be synthesized with deuterium labeled precursors to obtain (S)-Norfluoxetine-d5. The synthesis of Phenyl-d5 can be achieved through the introduction of deuterium labeled benzene in the reaction pathway.", "Starting Materials": [ "Deuterium labeled benzene", "Deuterium labeled fluoxetine", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "The synthesis of (S)-Norfluoxetine-d5(Phenyl-d5) can be achieved through the following steps:", "Step 1: Deuterium labeled fluoxetine is reacted with sodium hydroxide and hydrochloric acid to obtain the chiral center of Norfluoxetine.", "Step 2: The chiral center of Norfluoxetine is then reacted with deuterium labeled benzene to obtain (S)-Norfluoxetine-d5(Phenyl-d5).", "Step 3: The product is then extracted using ethyl acetate and washed with water.", "Step 4: The organic layer is then dried using sodium sulfate.", "Step 5: The solvent is evaporated to obtain the desired product, (S)-Norfluoxetine-d5(Phenyl-d5)." ] } | |
CAS-Nummer |
1217770-71-2 |
Molekularformel |
C16H16F3NO |
Molekulargewicht |
300.336 |
IUPAC-Name |
(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WIQRCHMSJFFONW-KPSZHSGHSA-N |
SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Synonyme |
(γS)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine; _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



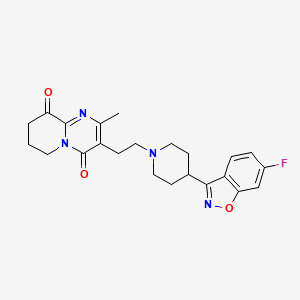
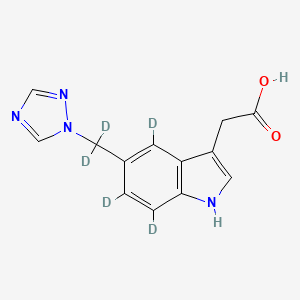
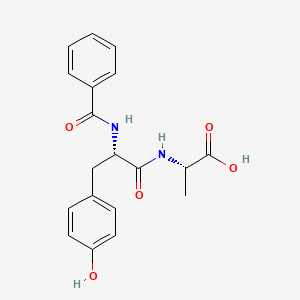


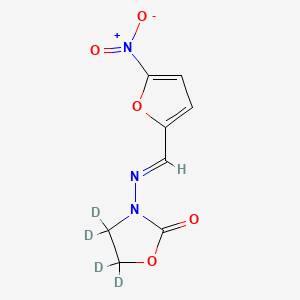
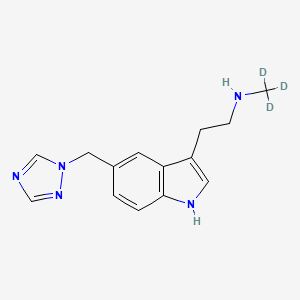

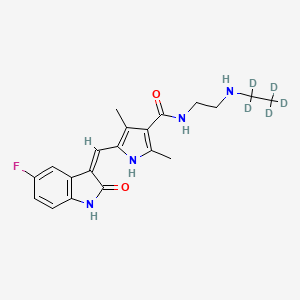
![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
